

Application Notes and Protocols for ONC201 in Patient-Derived Xenograft (PDX) Models

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Compound of Interest

Compound Name: OY-201

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These application notes provide a comprehensive guide to the use of ONC201, a first-in-class small molecule antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP, in patient-derived xenograft (PDX) models of various cancers. This document details the preclinical efficacy of ONC201, provides established experimental protocols, and outlines its mechanism of action.

Preclinical Efficacy of ONC201 in PDX Models

ONC201 has demonstrated significant anti-tumor activity in a range of preclinical cancer models, with particularly promising results observed in high-grade gliomas and endometrial cancer. Patient-derived xenografts, which closely mimic the heterogeneity and microenvironment of human tumors, have been instrumental in evaluating the therapeutic potential of ONC201.

Glioblastoma (GBM) and Diffuse Midline Glioma (DMG)

In preclinical models of glioblastoma, including those resistant to standard therapies like temozolomide, ONC201 has been shown to shrink tumor xenografts and prolong the survival of tumor-bearing mice. This efficacy is observed both as a monotherapy and in combination with other treatments such as bevacizumab.^[1] For H3K27M-mutant diffuse midline glioma, a particularly aggressive and difficult-to-treat cancer, ONC201 has shown the ability to cross the blood-brain barrier and exert anti-cancer effects.^[2] Preclinical studies have demonstrated that

glioma cell lines with the H3 K27M mutation exhibit increased sensitivity to ONC201.[\[2\]](#) In a mouse model of H3.3K27M-mutant glioma, weekly treatment with 125 mg/kg of ONC201 has been utilized.[\[3\]](#)

Endometrial Cancer

In a xenograft model of endometrial cancer, ONC201 administered at a dose of 100 mg/kg once per week via oral gavage demonstrated anti-tumor effects.[\[4\]](#) The combination of ONC201 with TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) resulted in a significant reduction in tumor growth and a notable increase in the survival of the treated mice.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Colorectal Cancer

Preclinical studies have also explored the efficacy of ONC201 in colorectal cancer PDX models, particularly in combination with anti-angiogenic therapies.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of ONC201 in various patient-derived xenograft models.

Cancer Type	PDX Model	Treatment	Dosage and Schedule	Key Findings	Reference
Glioblastoma	Temozolomid e-resistant	ONC201	Not Specified	Shrinks xenografts	[1]
Orthotopic	ONC201	Not Specified	Prolongs survival	[1]	
Orthotopic	ONC201 + Bevacizumab	Not Specified	Prolongs survival	[1]	
Diffuse Midline Glioma	H3.3K27M-mutant	ONC201	125 mg/kg, weekly	Effective in preclinical model	[3]
Endometrial Cancer	AN3CA Xenograft	ONC201 + TRAIL	ONC201: 100 mg/kg, PO, once weekly; TRAIL: 5 mg/kg, IV, once weekly	Significantly reduced tumor growth (p=0.014) and increased survival (p=0.018)	[4] [5] [6]

Experimental Protocols

Detailed methodologies for key experiments involving ONC201 in PDX models are provided below.

Establishment of Patient-Derived Xenograft Models

Objective: To create a preclinical model that faithfully recapitulates the characteristics of a patient's tumor.

Materials:

- Fresh, sterile patient tumor tissue

- Immunocompromised mice (e.g., NOD-scid gamma)
- Surgical tools (scalpels, forceps)
- Growth medium (e.g., DMEM/F12)
- Matrigel (optional)

Protocol:

- Obtain fresh tumor tissue from surgical resection under sterile conditions.
- Transport the tissue to the laboratory in a sterile container with a suitable growth medium on ice.
- In a sterile biosafety cabinet, wash the tumor tissue with phosphate-buffered saline (PBS) containing antibiotics.
- Mechanically mince the tumor tissue into small fragments (approximately 2-3 mm³).
- Anesthetize the immunodeficient mouse.
- Implant a single tumor fragment subcutaneously into the flank of the mouse. The use of Matrigel mixed with the tumor fragment can improve engraftment rates.
- Monitor the mice regularly for tumor growth. Palpate the implantation site twice weekly.
- Once a tumor reaches a certain size (e.g., 1000-1500 mm³), it can be harvested and passaged to a new cohort of mice for expansion.

ONC201 Administration in PDX Models

Objective: To deliver ONC201 to tumor-bearing mice in a consistent and reproducible manner.

Materials:

- ONC201 powder
- Vehicle for suspension (e.g., sterile water, 0.5% methylcellulose)

- Oral gavage needles
- Balance and weighing materials
- Vortex mixer or sonicator

Protocol:

- Calculate the required amount of ONC201 based on the body weight of the mice and the desired dose (e.g., 100-125 mg/kg).
- Prepare the ONC201 suspension in the chosen vehicle. Ensure the powder is fully suspended by vortexing or brief sonication. The concentration should be calculated to deliver the correct dose in a manageable volume (e.g., 100-200 μ L).
- Administer the ONC201 suspension to the mice via oral gavage using a suitable gavage needle.
- For weekly dosing, repeat the administration on the same day each week.
- Monitor the mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur.

Tumor Growth Measurement and Efficacy Assessment

Objective: To quantify the effect of ONC201 on tumor growth in PDX models.

Materials:

- Digital calipers
- Data recording software

Protocol:

- Begin tumor measurements when tumors are palpable and have reached a predetermined size (e.g., 100-200 mm^3).

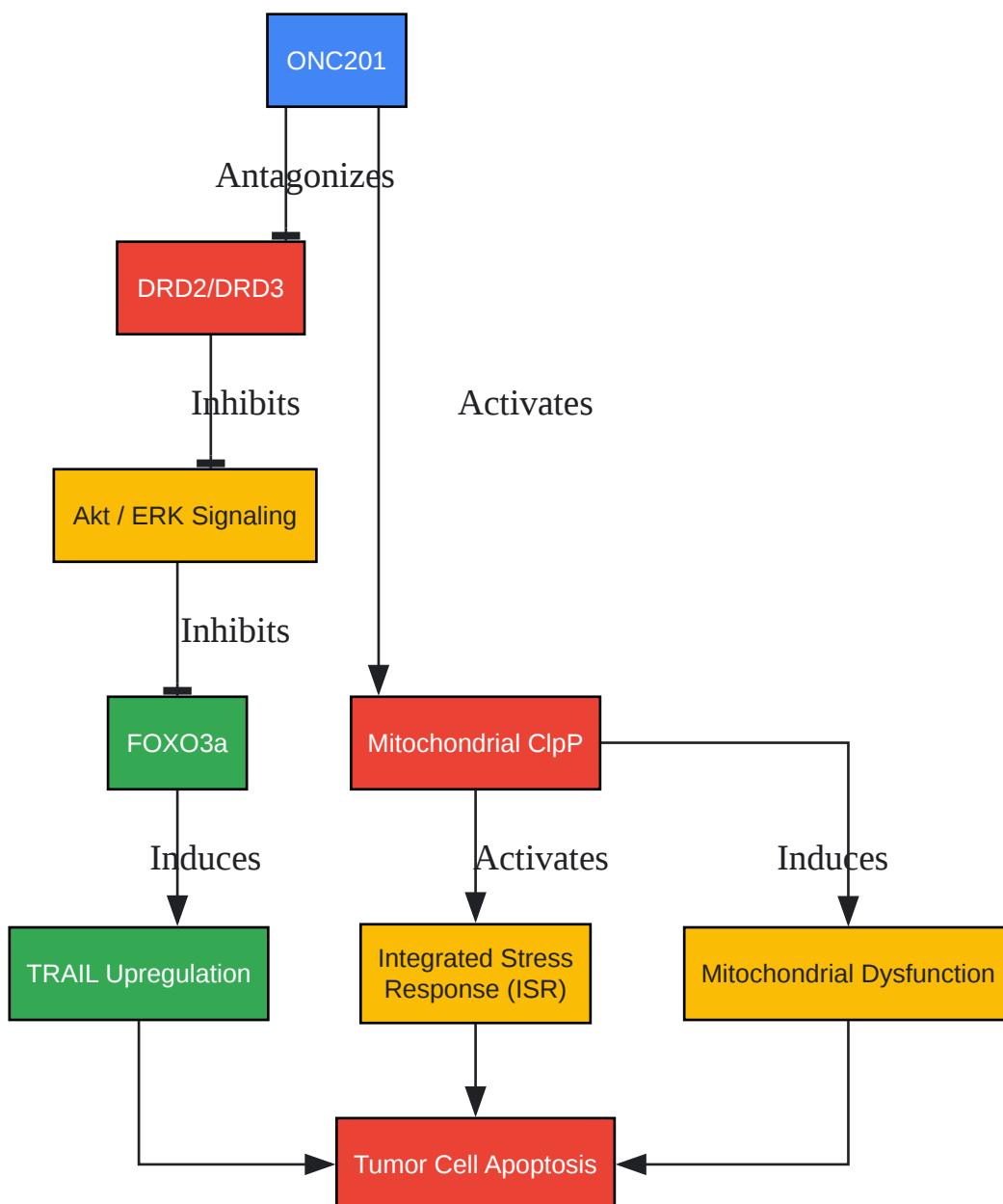
- Measure the length (longest dimension) and width (perpendicular to length) of the tumor using digital calipers.
- Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
- Record tumor volumes and mouse body weights 2-3 times per week.
- Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a set duration.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Mechanism of Action and Signaling Pathways

ONC201 exerts its anti-cancer effects through a multi-faceted mechanism of action. It is a selective antagonist of the G protein-coupled receptor DRD2 and an allosteric agonist of the mitochondrial protease ClpP.[\[7\]](#)[\[8\]](#)

The engagement of these targets leads to the activation of the integrated stress response (ISR), a key cellular signaling pathway involved in response to various cellular stresses.[\[7\]](#)[\[9\]](#) This activation is a central component of ONC201's anti-tumor activity.[\[9\]](#)

Downstream of DRD2 antagonism, ONC201 leads to the dual inactivation of the pro-survival signaling pathways Akt and ERK.[\[7\]](#)[\[8\]](#) This results in the dephosphorylation and nuclear translocation of the transcription factor FOXO3a, which in turn upregulates the expression of the pro-apoptotic ligand TRAIL.[\[7\]](#)[\[8\]](#)

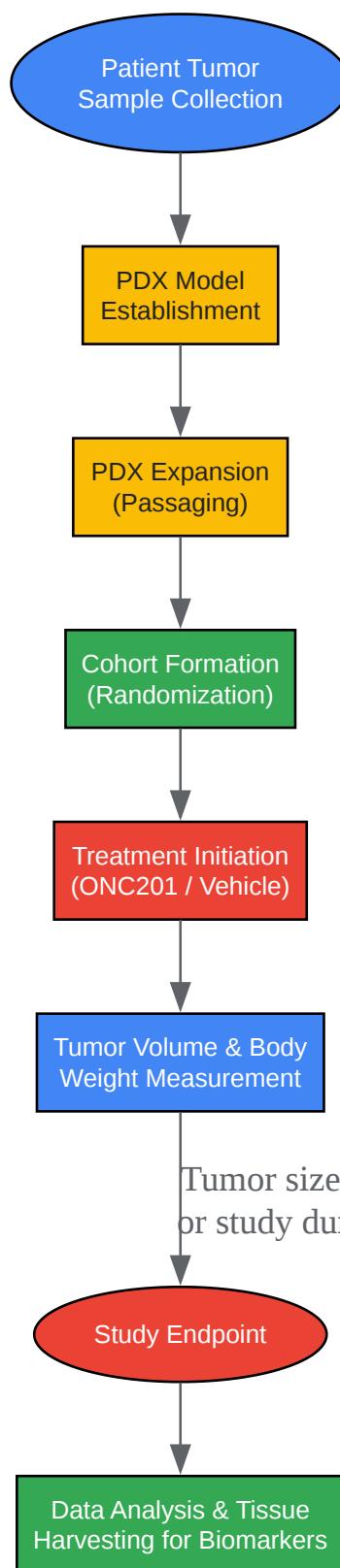


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Caption: ONC201 Mechanism of Action.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating ONC201 in patient-derived xenograft models.



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Caption: Experimental workflow for ONC201 studies in PDX models.

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